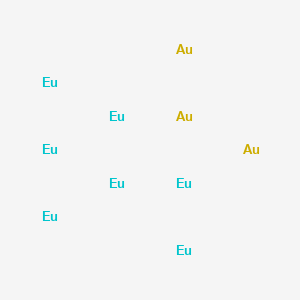
Europium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;gold is a compound formed by the combination of europium and gold. Europium is a rare earth element known for its luminescent properties, while gold is a precious metal with a long history of use in various applications, including electronics, jewelry, and medicine. The combination of these two elements results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method for synthesizing this compound compounds is through a solid-state reaction. This involves mixing europium oxide with gold powder and heating the mixture at high temperatures (around 800°C) in a vacuum or inert atmosphere to prevent oxidation.
Chemical Vapor Deposition: Another method involves the use of chemical vapor deposition, where europium and gold precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods:
Reduction of Europium Oxide: In industrial settings, europium oxide can be reduced with metallic gold at high temperatures to produce this compound compounds. This method ensures high purity and control over the stoichiometry of the final product.
Types of Reactions:
Oxidation: this compound compounds can undergo oxidation reactions, where europium is oxidized to its +3 oxidation state.
Reduction: These compounds can also be reduced, especially in the presence of strong reducing agents.
Substitution: Substitution reactions can occur where ligands or other atoms replace europium or gold in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Strong reducing agents such as hydrogen or lithium aluminum hydride can be used.
Reaction Conditions: Reactions typically occur at high temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxides: Oxidation of this compound can produce europium oxide and gold oxide.
Halides: Reaction with halogens can produce europium halides and gold halides.
Chemistry:
Catalysis: this compound compounds are used as catalysts in various chemical reactions due to their unique electronic properties.
Luminescent Materials: These compounds are utilized in the development of luminescent materials for displays and lighting.
Biology:
Biomarkers: this compound compounds can be used as biomarkers in biological research due to their luminescent properties.
Medicine:
Imaging Agents: In medical imaging, this compound compounds are used as contrast agents due to their ability to enhance image clarity.
Industry:
Electronics: These compounds are used in the manufacturing of electronic components, including semiconductors and sensors.
Anti-Counterfeiting: this compound compounds are used in anti-counterfeiting measures due to their unique luminescent properties.
Mechanism of Action
The mechanism by which europium;gold compounds exert their effects involves the interaction of europium and gold atoms with their molecular targets. Europium’s luminescent properties are due to the excitation of electrons to higher energy levels, which then emit light upon returning to their ground state. Gold’s high conductivity and stability enhance the overall properties of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Europium Oxide: Europium oxide is a common compound of europium used in similar applications, particularly in luminescent materials.
Gold Nanoparticles: Gold nanoparticles are widely used in medical and industrial applications due to their unique properties.
Uniqueness of Europium;gold:
Combination of Properties: The combination of europium’s luminescent properties and gold’s stability and conductivity makes this compound compounds unique and highly versatile.
Enhanced Applications: The synergistic effects of europium and gold in the compound enhance its applications in catalysis, imaging, and anti-counterfeiting measures.
Properties
CAS No. |
92413-76-8 |
|---|---|
Molecular Formula |
Au3Eu7 |
Molecular Weight |
1654.65 g/mol |
IUPAC Name |
europium;gold |
InChI |
InChI=1S/3Au.7Eu |
InChI Key |
ZMRVWZGZWBTYHL-UHFFFAOYSA-N |
Canonical SMILES |
[Eu].[Eu].[Eu].[Eu].[Eu].[Eu].[Eu].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















